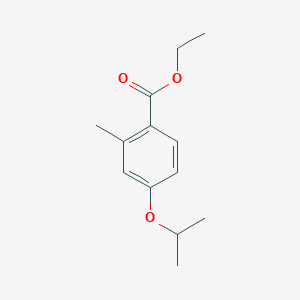

Ethyl 4-isopropoxy-2-methylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

ethyl 2-methyl-4-propan-2-yloxybenzoate |

InChI |

InChI=1S/C13H18O3/c1-5-15-13(14)12-7-6-11(8-10(12)4)16-9(2)3/h6-9H,5H2,1-4H3 |

InChI Key |

MRABLWNHRFTJNN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)OC(C)C)C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Ethyl 4 Isopropoxy 2 Methylbenzoate

Advanced Esterification Strategies for Benzoic Acid Derivatives

The synthesis of the ethyl ester moiety of the target molecule can be approached through several advanced methods, starting from either 4-isopropoxy-2-methylbenzoic acid or, more commonly, by first esterifying a precursor like 4-hydroxy-2-methylbenzoic acid.

Catalytic Systems for Direct Esterification

Direct esterification, often a Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol under acidic catalysis. masterorganicchemistry.comlibretexts.org While traditional homogeneous catalysts like sulfuric acid (H₂SO₄) are effective, contemporary methods increasingly favor heterogeneous solid acid catalysts to simplify purification, minimize corrosion, and allow for catalyst recycling. ijstr.orgatamanchemicals.com

Research into the esterification of benzoic acid and its derivatives has demonstrated the efficacy of various solid acid systems. For instance, modified montmorillonite (B579905) K10 clay, activated with orthophosphoric acid, has been used as an efficient, solvent-free catalyst for the esterification of substituted benzoic acids with alcohols like methanol (B129727). ijstr.org Another advanced catalytic system involves a titanium-zirconium solid acid, which has shown high activity in the direct condensation of various benzoic acids with methanol at elevated temperatures. mdpi.com The mechanism is thought to involve the binding of the carboxylate to the metal Lewis acid center, activating the carbonyl group for nucleophilic attack by the alcohol. mdpi.com

The choice of catalyst can significantly influence reaction conditions and outcomes, as illustrated in the following table.

| Catalyst System | Alcohol | Substrate | Key Conditions | Yield | Reference |

| H₂SO₄/SiO₂ | Methanol | Benzoic Acid | 60°C, aprotic solvent | >98% | researchgate.net |

| Phosphoric Acid Modified Montmorillonite K10 (PMK) | Methanol | Benzoic Acid | Reflux, 5 hours, 10 wt% catalyst | High | ijstr.org |

| Titanium-Zirconium Solid Acid (ZT10) | Methanol | p-Methylbenzoic Acid | 120°C, strong reflux, 24 hours | 92.4% | mdpi.com |

| p-Toluenesulfonic acid | Ethanol (B145695) | 4-Hydroxybenzoic Acid | Reflux, 4 hours | 78.4% | guidechem.com |

Transesterification Processes and Optimized Reaction Conditions

Transesterification offers an alternative pathway to direct esterification, wherein an existing ester is reacted with an alcohol in the presence of a catalyst to form a new ester. This method can be particularly useful for utilizing readily available esters, such as methyl benzoate (B1203000). Studies have shown that crude methyl benzoate can be effectively converted to other esters, like benzyl (B1604629) or butyl benzoate, using a titanate catalyst. researchgate.net

The process can be optimized for high conversion through various techniques, including reactive distillation. For the synthesis of butyl benzoate from methyl benzoate, reaction conversions of up to 82.79% have been achieved under optimized conditions. researchgate.net This demonstrates the viability of transesterification as a robust method for producing a variety of benzoic acid esters.

Table 2: Optimized Conditions for Transesterification of Methyl Benzoate

| Target Ester | Catalyst | Technology | Conversion | Reference |

|---|---|---|---|---|

| Benzyl Benzoate | Titanate | Batch Reaction / Reactive Distillation | Up to 100% | researchgate.net |

Chemo- and Regioselective Esterification Approaches

When the benzoic acid substrate contains other reactive functional groups, such as a hydroxyl group in 4-hydroxy-2-methylbenzoic acid, chemo- and regioselectivity become paramount. The goal is to selectively esterify the carboxylic acid without affecting the phenol (B47542).

One sophisticated approach involves the use of specific catalysts that promote chemoselectivity. For example, NaY faujasite, a type of zeolite, has been shown to catalyze the highly chemoselective methylation of the carboxylic acid group of p-hydroxybenzoic acid using dimethyl carbonate, while the aromatic hydroxyl group remains completely preserved. nih.gov

A more traditional and widely applicable strategy involves a protection-deprotection sequence. In the synthesis of various methyl hydroxy-methoxybenzoates, a regioselective protection strategy was employed where the less-hindered hydroxyl group of a dihydroxybenzoic acid was selectively acylated. diva-portal.org Following esterification of the carboxylic acid and methylation of the remaining hydroxyl group, the initial protecting group was removed to yield the desired product. diva-portal.org For a precursor like 4-hydroxy-2-methylbenzoic acid, the phenolic hydroxyl could be protected with a suitable group, followed by esterification of the acid, and subsequent deprotection to yield ethyl 4-hydroxy-2-methylbenzoate. diva-portal.org

Isopropoxy Moiety Introduction via Etherification Reactions

The formation of the aryl-isopropoxy ether bond is the second critical transformation in the synthesis of Ethyl 4-isopropoxy-2-methylbenzoate. This is typically achieved by reacting the phenolic precursor, ethyl 4-hydroxy-2-methylbenzoate, with an isopropylating agent.

Modified Williamson Ether Synthesis for Aryl Isopropoxy Ethers

The Williamson ether synthesis is a cornerstone of ether formation, involving the SN2 reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of the target molecule, the synthesis would involve deprotonating the phenolic hydroxyl of ethyl 4-hydroxy-2-methylbenzoate to form a phenoxide, which then acts as a nucleophile. jk-sci.com

The phenoxide is typically generated in situ using a base such as potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or sodium hydride (NaH) in a suitable polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). jk-sci.com The resulting nucleophile then attacks an isopropyl halide, such as 2-iodopropane (B156323) or 2-bromopropane. It is crucial that the alkylating agent is a secondary halide, as tertiary halides would lead predominantly to elimination products. wikipedia.orgjk-sci.com

A directly analogous procedure has been successfully used in the synthesis of 2-propoxy-5-methylbenzoic acid, where the ethyl ester of p-cresotinic acid was propylated using propyl iodide. nih.gov This highlights the preferred route of esterification followed by etherification. nih.gov

Table 3: Typical Reagents for Williamson Ether Synthesis of Aryl Ethers

| Substrate Type | Base | Alkylating Agent | Solvent | Key Considerations | Reference |

|---|---|---|---|---|---|

| Aryl Alcohols (Phenols) | K₂CO₃, NaOH, Cs₂CO₃ | Primary or Secondary Alkyl Halide | DMF, DMSO, Acetonitrile | Avoids E2 elimination which is prevalent with tertiary halides. | wikipedia.orgjk-sci.com |

| Ethyl 2-hydroxy-5-methylbenzoate | Silver Oxide (Ag₂O) | Propyl Iodide | Benzene (B151609) | Example of a specific modification for a related substrate. | nih.gov |

Metal-Catalyzed Coupling Reactions for Ar–O Bond Formation

Beyond the classical Williamson synthesis, modern organometallic chemistry offers powerful alternatives for constructing aryl-ether bonds. These methods, often catalyzed by transition metals like copper or palladium, can be advantageous, especially with less reactive substrates. rsc.org

The copper-catalyzed Ullmann condensation is a well-established method for forming C–O bonds, typically involving the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base at high temperatures. jk-sci.com

More recently, palladium-catalyzed C–O cross-coupling reactions (a type of Buchwald-Hartwig amination variant) have emerged as a versatile and milder alternative. These reactions couple alcohols with aryl halides or triflates, employing a palladium catalyst in conjunction with a specialized ligand and a base. This approach offers broad substrate scope and functional group tolerance. rsc.orgnih.gov While direct examples for the specific synthesis of this compound using these methods are not prominent in the literature, the general principles allow for a plausible synthetic design. This would involve coupling ethyl 4-bromo- or 4-iodo-2-methylbenzoate with isopropanol (B130326) or potassium isopropoxide in the presence of a suitable palladium or copper catalyst system. rsc.orgnih.govresearchgate.net These metal-catalyzed strategies represent the frontier of C-O bond formation in complex molecule synthesis. rsc.org

Methyl Group Installation and Aromatic Functionalization

Ortho-Directed Lithiation and Electrophilic Quenching Strategies

Directed ortho-metalation (DoM) is a potent strategy for the functionalization of a specific position on an aromatic ring. wikipedia.org This method relies on the presence of a directed metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgicho.edu.pl In the case of a precursor like ethyl 4-isopropoxybenzoate, both the isopropoxy and the ethyl ester groups can potentially act as DMGs. wikipedia.orgorganic-chemistry.org

The isopropoxy group, similar to a methoxy (B1213986) group, is a recognized DMG that directs lithiation to the ortho-position. wikipedia.org The ester group can also direct metalation. However, the O-carbamate group is known to be one of the most powerful DMGs, superior to both alkoxy and ester groups in directing lithiation. nih.gov The relative directing power of the functional groups present on the aromatic ring is a critical factor in determining the site of lithiation.

A plausible synthetic route involves the treatment of ethyl 4-isopropoxybenzoate with a strong lithium base, such as n-butyllithium or sec-butyllithium, often in the presence of an additive like N,N,N′,N′-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C). nih.govuwindsor.ca The organolithium reagent will preferentially deprotonate the aromatic ring at the position ortho to the strongest directing group. Following the formation of the ortho-lithiated intermediate, the reaction is quenched with an electrophilic methylating agent, such as methyl iodide, to install the methyl group at the 2-position.

Table 1: Key Reagents in Ortho-Directed Lithiation

| Reagent Class | Example(s) | Role |

| Directed Metalation Group (DMG) | Isopropoxy group, Ethyl ester group | Directs the lithiation to the ortho position. |

| Organolithium Reagent | n-Butyllithium, sec-Butyllithium | Acts as a strong base to deprotonate the aromatic ring. |

| Additive | N,N,N′,N′-tetramethylethylenediamine (TMEDA) | Breaks up organolithium aggregates, increasing reactivity. |

| Electrophile | Methyl iodide | Provides the methyl group to quench the lithiated intermediate. |

C-H Activation and Functionalization Approaches for Aromatic Methylation

Transition metal-catalyzed C-H activation has emerged as a more atom-economical and efficient alternative to traditional methods for functionalizing aromatic rings. researchgate.net This approach avoids the need for stoichiometric organometallic intermediates. Palladium-catalyzed reactions are particularly well-suited for the ortho-methylation of benzoic acid derivatives. nih.govresearchgate.net

In this strategy, a palladium catalyst, such as palladium(II) acetate, activates a C-H bond ortho to a directing group. researchgate.net The carboxyl group of a benzoic acid, or in this case the ethyl ester of the benzoate, can act as a weakly coordinating directing group, guiding the catalyst to the C-H bond at the 2-position. nih.govresearchgate.net

The methylation itself is typically achieved using a radical precursor like di-tert-butyl peroxide or dicumyl peroxide, which serves as the methyl source. nih.govresearchgate.net These reactions are often performed at elevated temperatures and can proceed without the need for external oxidants or complex ligands. nih.gov The versatility of this method allows for the late-stage functionalization of complex molecules.

Table 2: Comparison of Methylation Strategies

| Feature | Ortho-Directed Lithiation | C-H Activation/Functionalization |

| Reagents | Stoichiometric strong base (e.g., n-BuLi) | Catalytic transition metal (e.g., Pd(OAc)₂) |

| Intermediates | Organolithium species | Organometallic catalytic cycle intermediates |

| Temperature | Typically very low (-78 °C) | Generally elevated |

| Atom Economy | Lower, due to stoichiometric base | Higher, due to catalytic nature |

| Functional Group Tolerance | Can be limited by the strong base | Generally broader |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is crucial for sustainable industrial processes. labmanager.com This involves designing synthetic routes that are more efficient, produce less waste, and use less hazardous materials.

Atom-Economical and Waste-Minimizing Synthetic Routes

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.com Reactions with high atom economy, such as additions and rearrangements, are preferred over substitutions and eliminations which generate stoichiometric byproducts. nih.gov

The synthesis of this compound can be analyzed from an atom economy perspective. A likely industrial synthesis would start from 4-hydroxybenzoic acid, which would first be esterified and etherified to produce ethyl 4-isopropoxybenzoate, followed by the introduction of the methyl group.

Table 3: Atom Economy Comparison of Potential Synthetic Routes

| Synthetic Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Esterification (Fischer) | 4-Hydroxybenzoic Acid + Ethanol | Ethyl 4-hydroxybenzoate (B8730719) | Water | ~90.1% |

| Etherification (Williamson) | Ethyl 4-hydroxybenzoate + 2-Bromopropane + Base (e.g., NaH) | Ethyl 4-isopropoxybenzoate | NaBr + H₂ | ~57.3% (varies with base) |

| Methylation (Ortho-Lithiation) | Ethyl 4-isopropoxybenzoate + n-BuLi + CH₃I | This compound | Butane + LiI | ~54.7% |

| Methylation (C-H Activation) | Ethyl 4-isopropoxybenzoate + Peroxide (e.g., (tBuO)₂) | This compound | 2 t-Butanol | ~60.1% (varies with peroxide) |

Note: Atom economy is calculated as (MW of desired product / sum of MW of all reactants) x 100. The C-H activation route generally offers a higher atom economy for the methylation step compared to the ortho-lithiation strategy.

Solvent-Free or Environmentally Benign Solvent Systems

A significant portion of waste in chemical processes comes from the use of volatile organic solvents. uwindsor.ca Green chemistry encourages the use of solvent-free conditions or the replacement of hazardous solvents with more environmentally benign alternatives. frontiersin.org

For the synthesis of benzoate esters, several green approaches are being explored:

Solvent-Free Synthesis: Reactions can be carried out neat, often with microwave assistance to accelerate the reaction rate, which is a clean, efficient, and low-cost method. tsijournals.comgrowingscience.com

Benign Solvents:

Polyethylene Glycols (PEGs): These are non-toxic, biodegradable, and recyclable solvents that have been successfully used in ruthenium-catalyzed C-H activation reactions. rsc.org

Ionic Liquids (ILs): These are salts with low melting points that have negligible vapor pressure, making them non-volatile alternatives to traditional solvents. researchgate.netnih.gov They have been used as media for various catalytic reactions, including esterification. researchgate.net

Supercritical Carbon Dioxide (scCO₂): This non-toxic, non-flammable, and readily available solvent can be used in biphasic systems with ionic liquids, facilitating catalyst and product separation. researchgate.netosti.gov

Development of Recyclable Catalytic Systems

The ability to recover and reuse a catalyst is a cornerstone of sustainable chemistry as it reduces cost and waste. rsc.org For the C-H activation route to this compound, several strategies for catalyst recycling can be envisioned.

Heterogeneous Catalysts: These are catalysts in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. They can be easily separated by filtration and reused. Examples include:

Metals supported on solid materials like titania (TiO₂) or zeolites. tsijournals.comrsc.org

Ruthenium-based hybrid catalysts have shown promise for recyclable meta-C-H activation. researchgate.net

Homogeneous Catalysts in Recyclable Media: Homogeneous catalysts are often more active and selective but are difficult to separate from the product. By dissolving them in a recyclable solvent, their recovery can be facilitated.

Palladium or ruthenium catalysts dissolved in PEG or ionic liquids can be retained in the solvent phase and reused for multiple cycles with minimal loss of activity. rsc.orgrsc.org

The development of such recyclable catalytic systems is crucial for the industrial-scale production of fine chemicals in an economically and environmentally sustainable manner.

In Depth Analysis of Chemical Reactivity and Mechanistic Pathways of Ethyl 4 Isopropoxy 2 Methylbenzoate

Ester Hydrolysis and Saponification: Kinetic and Mechanistic Studies

The cleavage of the ester bond in ethyl 4-isopropoxy-2-methylbenzoate can be achieved through hydrolysis, a reaction that can be promoted by either acid or base. The base-promoted hydrolysis is also known as saponification. youtube.comlibretexts.org These reactions proceed via a nucleophilic acyl substitution mechanism. In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield a carboxylic acid and an alcohol. youtube.comlibretexts.org

The general mechanism for the base-promoted hydrolysis of an ester like ethyl benzoate (B1203000) involves the following steps:

Nucleophilic attack by the hydroxide ion on the carbonyl carbon. libretexts.org

Formation of a tetrahedral intermediate.

Elimination of the alkoxide leaving group to reform the carbonyl double bond. libretexts.org

Deprotonation of the resulting carboxylic acid by the alkoxide. libretexts.org

Acid-catalyzed hydrolysis follows a similar pathway but is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org

Influence of Substituent Effects on Hydrolysis Rates (e.g., Hammett LFER)

The rate of ester hydrolysis is significantly influenced by the nature and position of substituents on the aromatic ring. libretexts.org The Hammett Linear Free-Energy Relationship (LFER) provides a quantitative means to assess these electronic effects. researchgate.net The Hammett equation is given by log(k/k₀) = ρσ, where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. researchgate.net

Substituent constants (σ) are a measure of the electronic effect of a substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. libretexts.org The reaction constant (ρ) indicates the sensitivity of the reaction to these substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups. researchgate.net

For the alkaline hydrolysis of substituted ethyl benzoates, a positive ρ value is typically observed. This is because the rate-determining step involves the attack of the hydroxide nucleophile on the carbonyl carbon. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, thus accelerating the reaction. Conversely, electron-donating groups decrease its electrophilicity and slow down the reaction. libretexts.orgchemrxiv.org

In the case of this compound, we have two key substituents on the benzene (B151609) ring:

4-isopropoxy group: This is an electron-donating group due to the resonance effect of the oxygen lone pairs. It will have a negative σ value.

2-methyl group: This is a weak electron-donating group through an inductive effect.

The presence of these two electron-donating groups would be expected to decrease the rate of hydrolysis compared to unsubstituted ethyl benzoate. The ortho-methyl group can also introduce a steric effect, potentially hindering the approach of the nucleophile to the carbonyl center, a phenomenon known as the "ortho-effect". cas.cz

A hypothetical Hammett plot for the hydrolysis of a series of para-substituted ethyl benzoates would show a linear correlation.

Hypothetical Hammett Plot Data for Hydrolysis of para-Substituted Ethyl Benzoates

| Substituent (para) | σ_para Value researchgate.net | Hypothetical log(k/k₀) |

|---|---|---|

| -NO₂ | 0.778 | Positive (rate increases) |

| -Cl | 0.227 | Positive (rate increases) |

| -H | 0.000 | 0 |

| -CH₃ | -0.170 | Negative (rate decreases) |

| -OCH₃ | -0.268 | Negative (rate decreases) |

| -OCH(CH₃)₂ | (similar to -OCH₃) | Negative (rate decreases) |

This table is illustrative and based on general principles of Hammett relationships.

Catalysis in Ester Cleavage Reactions

Besides acid and base catalysis, the hydrolysis of esters can also be catalyzed by enzymes such as lipases and esterases. researchgate.netemerginginvestigators.org These biocatalysts offer mild reaction conditions and high selectivity. The mechanism of enzymatic hydrolysis often involves a catalytic triad (B1167595) in the enzyme's active site, where a serine residue acts as a nucleophile to cleave the ester bond. researchgate.net The sensitivity of enzymatic hydrolysis to substituent electronic effects can also be analyzed using the Hammett equation, providing insights into the rate-determining step of the catalytic mechanism. researchgate.netemerginginvestigators.org

Transesterification Reactivity with Diverse Alcohols and Phenols

Transesterification is a process where the ethyl group of this compound is exchanged with the alkyl or aryl group of another alcohol or phenol (B47542). This reaction is typically catalyzed by an acid or a base. The general equilibrium for this reaction is as follows:

This compound + R'OH ⇌ R' 4-isopropoxy-2-methylbenzoate + Ethanol (B145695)

The reactivity in transesterification reactions is influenced by both the steric hindrance around the carbonyl group and the nature of the incoming alcohol or phenol. Sterically hindered alcohols will react more slowly. The equilibrium can be shifted towards the product side by using a large excess of the reactant alcohol or by removing the ethanol as it is formed.

Electrophilic Aromatic Substitution (EAS) Patterns of the Benzoate Core

The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The existing substituents on the ring, the 4-isopropoxy and 2-methyl groups, direct the position of the incoming electrophile. Both the isopropoxy and methyl groups are activating groups and are ortho, para-directors. masterorganicchemistry.com

The isopropoxy group is a strongly activating ortho, para-director due to the resonance donation of its oxygen lone pairs. The methyl group is a weakly activating ortho, para-director through induction. In this compound, the directing effects of these two groups must be considered.

The 4-isopropoxy group directs incoming electrophiles to the positions ortho to it (positions 3 and 5).

The 2-methyl group directs incoming electrophiles to the positions ortho and para to it (positions 3 and 6).

The combined effect of these two groups will strongly favor substitution at position 3, and to a lesser extent at position 5. Position 6 is sterically hindered by the adjacent methyl and ester groups.

Regioselectivity and Rate Studies in Halogenation Reactions

Halogenation, such as bromination or chlorination, is a common EAS reaction. In the presence of a Lewis acid catalyst, an electrophilic halogen species is generated, which then attacks the aromatic ring. libretexts.org For this compound, the electron-donating isopropoxy and methyl groups activate the ring towards halogenation, making the reaction faster than that of benzene. The major product would be the 3-halo-substituted compound due to the combined directing effects of the existing substituents.

Predicted Regioselectivity in Halogenation

| Position | Directing Influence | Predicted Outcome |

|---|---|---|

| 3 | Favored by both 4-isopropoxy and 2-methyl groups | Major Product |

| 5 | Favored by 4-isopropoxy group | Minor Product |

Nitration and Sulfonation Studies: Directing Group Effects

Nitration involves the reaction of the aromatic ring with a mixture of concentrated nitric and sulfuric acids to introduce a nitro (-NO₂) group. masterorganicchemistry.comlibretexts.org Sulfonation is the reaction with fuming sulfuric acid to introduce a sulfonic acid (-SO₃H) group. masterorganicchemistry.comlibretexts.org Both are important industrial reactions. libretexts.org

Similar to halogenation, the isopropoxy and methyl groups will direct the incoming electrophile (the nitronium ion, NO₂⁺, in nitration, or sulfur trioxide, SO₃, in sulfonation) primarily to the 3-position. The activating nature of these substituents facilitates these reactions. masterorganicchemistry.com The ester group, being an electron-withdrawing group, has a deactivating and meta-directing effect, but its influence is overcome by the stronger activating and directing effects of the isopropoxy and methyl groups.

Nucleophilic Acyl Substitution at the Ester Carbonyl

The ester functional group in this compound is a key site for reactivity. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This leads to a characteristic addition-elimination mechanism known as nucleophilic acyl substitution, where the ethoxy group (-OCH2CH3) is replaced by the incoming nucleophile. The general mechanism involves the formation of a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group.

Amidation: this compound can be converted into the corresponding amide derivatives through reaction with ammonia (B1221849) or primary and secondary amines. This process, known as aminolysis, typically requires heating the ester with the amine. The reaction with ammonia yields 4-isopropoxy-2-methylbenzamide. Similarly, reaction with a primary amine like methylamine (B109427) would produce N-methyl-4-isopropoxy-2-methylbenzamide. The mechanism is a classic nucleophilic acyl substitution where the nitrogen of the amine acts as the nucleophile.

Hydrazinolysis: The reaction of the ester with hydrazine (B178648) (H2NNH2) results in the formation of the corresponding acyl hydrazide, 4-isopropoxy-2-methylbenzohydrazide. This reaction is analogous to amidation and is carried out by heating the ester with hydrazine, often in an alcohol solvent. The resulting hydrazide is a useful synthetic intermediate for the preparation of various heterocyclic compounds.

Table 1: Nucleophilic Acyl Substitution Reactions

| Reaction Type | Nucleophile | Reagent Example | Product |

| Amidation | Ammonia | NH₃ | 4-isopropoxy-2-methylbenzamide |

| Amidation | Primary Amine | CH₃NH₂ (Methylamine) | N-methyl-4-isopropoxy-2-methylbenzamide |

| Hydrazinolysis | Hydrazine | N₂H₄ | 4-isopropoxy-2-methylbenzohydrazide |

The ester group can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Benzylic Alcohol: Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), will reduce the ester to the corresponding primary alcohol, (4-isopropoxy-2-methylphenyl)methanol. rsc.org In this reaction, two equivalents of hydride are added. The first step involves a nucleophilic acyl substitution where a hydride ion replaces the ethoxy group to form an intermediate aldehyde. This aldehyde is then immediately reduced by a second hydride ion to the alcohol. scispace.com Because the aldehyde is more reactive than the starting ester, the reaction cannot be stopped at the aldehyde stage when using powerful reducing agents like LiAlH₄.

Reduction to Aldehyde: To isolate the aldehyde, a less reactive and more sterically hindered reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation. scispace.com The reaction is typically performed at low temperatures, such as -78 °C, to prevent over-reduction. At this temperature, DIBAL-H adds one hydride equivalent to the ester, forming a stable tetrahedral intermediate. Upon aqueous workup, this intermediate hydrolyzes to give the desired 4-isopropoxy-2-methylbenzaldehyde.

Table 2: Reduction Reactions of the Ester Group

| Desired Product | Reagent | Typical Conditions | Mechanism Notes |

| Benzylic Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | Complete reduction via an aldehyde intermediate. rsc.orgscispace.com |

| Aldehyde | Diisobutylaluminium hydride (DIBAL-H) | Toluene or Hexane, -78 °C, followed by aqueous workup | Partial reduction; stable intermediate prevents over-reduction at low temperatures. scispace.com |

Radical Reactions and Oxidative Transformations Involving Aromatic and Alkyl Moieties

Beyond the ester group, the aromatic ring and its alkyl substituents (methyl and isopropyl) can also undergo specific chemical transformations under radical or oxidative conditions.

Radical Reactions: The methyl group attached to the benzene ring is at a benzylic position. The C-H bonds at this position are weaker than typical alkane C-H bonds because the resulting benzyl (B1604629) radical is stabilized by resonance with the aromatic ring. This makes the methyl group a prime target for free radical reactions.

A common and selective reaction is benzylic bromination using N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light). researchgate.net This reaction, known as the Wohl-Ziegler reaction, would convert this compound to Ethyl 2-(bromomethyl)-4-isopropoxybenzoate. chemguide.co.ukoregonstate.edu The mechanism involves the abstraction of a benzylic hydrogen by a bromine radical to form a resonance-stabilized benzyl radical, which then reacts with Br₂ (present in low concentration) to form the product and regenerate a bromine radical, continuing the chain reaction.

Oxidative Transformations: The alkyl groups and the electron-rich aromatic ring are susceptible to oxidation.

Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This would transform the molecule into 4-isopropoxy-1,2-benzenedicarboxylic acid (after hydrolysis of the ester). Milder, catalytic air-oxidation processes can also be employed. scispace.comgoogle.com

Oxidative Cleavage of the Isopropyl Ether: While ethers are generally stable, the C-H bond adjacent to the ether oxygen on the isopropyl group can be a site for oxidative attack. rsc.org Under specific photocatalytic or enzymatic conditions, this can lead to the functionalization or cleavage of the ether. nih.gov For instance, certain peroxygenases can catalyze the H₂O₂-dependent cleavage of alkyl aryl ethers. nih.gov Strong acids like HBr or HI can also cleave ethers, although this is an acid-catalyzed nucleophilic substitution rather than a direct oxidation. libretexts.orglibretexts.org In this case, cleavage would likely yield Ethyl 4-hydroxy-2-methylbenzoate and 2-iodopropane (B156323).

Advanced Spectroscopic and Structural Elucidation Methodologies for Ethyl 4 Isopropoxy 2 Methylbenzoate

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete structural assignment of Ethyl 4-isopropoxy-2-methylbenzoate would rely on a suite of 2D NMR experiments.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, for instance, to confirm the correlations within the ethyl and isopropoxy groups and to determine the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would reveal one-bond correlations between protons and their directly attached carbon atoms (¹H-¹³C). This would be crucial for assigning the chemical shifts of the carbon atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This technique would be instrumental in confirming the connectivity of the substituent groups to the benzene (B151609) ring. For example, correlations would be expected between the protons of the ethyl group and the carbonyl carbon of the ester, and between the protons of the isopropoxy group and the aromatic carbon at position 4.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons. This could help to determine the preferred conformation of the flexible ethyl and isopropoxy side chains relative to the benzene ring and the adjacent methyl group.

Variable temperature NMR studies would be employed to investigate the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it would be possible to study the rotational barriers of the ethyl and isopropoxy groups and to identify the most stable conformers.

X-ray Crystallography for Precise Solid-State Molecular Geometry Determination

To date, the crystal structure of this compound has not been deposited in publicly accessible crystallographic databases. An X-ray crystallography study would provide the most precise information about the molecule's solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bonding Characterization

Vibrational spectroscopy is a powerful tool for identifying functional groups and characterizing chemical bonds.

FTIR (Fourier-Transform Infrared) Spectroscopy of this compound would be expected to show characteristic absorption bands for the C=O stretching of the ester group (typically around 1720 cm⁻¹), C-O stretching vibrations, aromatic C=C stretching, and C-H stretching vibrations of the alkyl and aromatic groups.

Raman Spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

HRMS would be used to determine the exact mass of the molecular ion of this compound, which would in turn confirm its elemental composition. Tandem mass spectrometry (MS/MS) experiments would be necessary to elucidate the fragmentation pathways of the molecule, providing further structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy would provide insights into the electronic structure of the molecule. The spectrum would be expected to show absorption bands corresponding to π-π* transitions within the benzene ring. The position and intensity of these bands would be influenced by the electronic effects of the substituent groups.

Theoretical and Computational Chemistry Studies of Ethyl 4 Isopropoxy 2 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and other key characteristics.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. espublisher.comresearchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. For Ethyl 4-isopropoxy-2-methylbenzoate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the molecular geometry and calculate the energies and shapes of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ufms.br

The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. espublisher.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. espublisher.com

In a typical DFT study of a substituted aromatic ester, the HOMO is often localized on the electron-rich aromatic ring and the isopropoxy group, which act as electron-donating moieties. Conversely, the LUMO is generally distributed over the carbonyl group of the ester, which is an electron-withdrawing functionality. The methyl group, being a weak electron-donating group, would have a lesser influence on the electronic distribution.

To illustrate, a hypothetical DFT calculation on this compound might yield the following frontier molecular orbital energies and related reactivity descriptors.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.20 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.85 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 4.35 | Indicator of chemical reactivity and stability. |

| Ionization Potential (I) | 6.20 | Approximate energy required to remove an electron. |

| Electron Affinity (A) | 1.85 | Approximate energy released when an electron is added. |

| Electronegativity (χ) | 4.025 | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.175 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 3.73 | Propensity to accept electrons. |

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. masterorganicchemistry.com The MEP map plots the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP surface would likely show a region of high negative potential (red) around the carbonyl oxygen of the ester group and the oxygen of the isopropoxy group, due to the presence of lone pairs of electrons. These sites would be the primary targets for electrophiles. Conversely, a region of positive potential (blue) would be expected around the carbonyl carbon, making it the most likely site for nucleophilic attack. The aromatic protons would also exhibit some degree of positive potential.

Conformational Analysis and Energy Landscapes using Molecular Mechanics and Ab Initio Methods

This compound possesses several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. researchgate.net This can be achieved through various computational methods, including molecular mechanics (MM) and more accurate but computationally expensive ab initio and DFT methods. researchgate.net

The key dihedral angles determining the conformation of this compound would be those associated with the rotation of the ethyl group, the isopropoxy group, and the entire ester functionality relative to the benzene (B151609) ring. The ester group generally prefers a planar conformation to maximize conjugation with the aromatic ring. academicpublishers.org However, the presence of the ortho-methyl group could induce some steric strain, potentially leading to a non-planar arrangement of the ester group as the lowest energy conformation.

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 0° (planar) | 1.5 |

| B | 30° | 0.5 |

| C | 60° | 0.0 |

| D | 90° (perpendicular) | 3.0 |

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates and, crucially, the transition states that connect them. youtube.comwisc.edu For this compound, a key reaction to consider is its synthesis via Fischer esterification of 4-isopropoxy-2-methylbenzoic acid with ethanol (B145695) in the presence of an acid catalyst. oregonstate.edumodgraph.co.uk

The mechanism of Fischer esterification involves several steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. libretexts.org

Nucleophilic attack by the alcohol: A molecule of ethanol attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.

Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups. youtube.com

Elimination of water: A molecule of water is eliminated, reforming the carbonyl double bond and yielding a protonated ester.

Deprotonation: The protonated ester is deprotonated to give the final ester product and regenerate the acid catalyst. libretexts.org

Computational methods can model each of these steps, calculating the energies of the reactants, intermediates, transition states, and products. The highest energy point on the reaction coordinate corresponds to the rate-determining step. Transition state theory can then be used to calculate the reaction rate constant. The presence of the electron-donating isopropoxy and methyl groups on the benzoic acid would influence the electron density of the carbonyl carbon and could affect the activation energy of the nucleophilic attack step.

Prediction of Spectroscopic Parameters via Computational Approaches

Computational methods can predict various spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental spectra.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants is a significant application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which chemical shifts can be derived.

For this compound, computational methods could predict the ¹H and ¹³C NMR spectra. The calculated chemical shifts are typically correlated with experimental values using a linear scaling factor to account for systematic errors in the calculations and solvent effects.

The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the isopropoxy group protons (a septet and a doublet), and the methyl group protons (a singlet). The chemical shifts of the aromatic protons would be influenced by the electronic effects of the three substituents. The electron-donating isopropoxy and methyl groups would tend to shift the ortho and para protons upfield, while the electron-withdrawing ester group would shift them downfield.

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted (GIAO/DFT) | Experimental |

|---|---|---|

| Aromatic H (ortho to ester) | 7.85 | 7.80 |

| Aromatic H (meta to ester) | 6.80 | 6.75 |

| Aromatic H (ortho to isopropoxy) | 6.75 | 6.70 |

| Ethyl -CH₂- | 4.30 | 4.25 |

| Isopropoxy -CH- | 4.60 | 4.55 |

| Methyl -CH₃ | 2.45 | 2.40 |

| Ethyl -CH₃ | 1.35 | 1.30 |

| Isopropoxy -CH₃ | 1.30 | 1.25 |

Similarly, the ¹³C NMR chemical shifts can be predicted, providing information about the carbon skeleton of the molecule. The carbonyl carbon of the ester would appear significantly downfield, typically in the range of 165-175 ppm. The aromatic carbons would resonate in the 110-160 ppm region, with their specific shifts depending on the attached substituents.

Simulated Vibrational Spectra for Experimental Data Interpretation

Computational chemistry provides powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules, which is invaluable for interpreting experimental data. For this compound, this process involves using quantum chemical calculations, most commonly Density Functional Theory (DFT), to model the molecule's vibrational modes. mdpi.comarxiv.org

The typical workflow begins with the optimization of the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). Following optimization, a frequency calculation is performed. This calculation solves the vibrational motion of the atoms, yielding the fundamental vibrational frequencies and their corresponding intensities for both IR and Raman spectra. scholarsresearchlibrary.comsmsjournals.com These calculations are often performed using a specific functional, such as B3LYP, and a basis set like 6-31G(d) or higher, which provides a good balance between accuracy and computational cost for organic molecules. researchgate.net

The calculated frequencies are often systematically higher than those observed in experimental spectra due to the calculation's assumption of harmonic vibrations and the absence of environmental factors in the gas-phase models. mdpi.com To correct for this, the computed frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data. researchgate.net

The primary benefit of this simulation is the ability to make detailed assignments for each band in an experimental spectrum. mdpi.com The complex structure of this compound results in many overlapping peaks in its experimental IR and Raman spectra. Simulated spectra help to definitively assign these peaks to specific molecular motions, such as the stretching of the carbonyl (C=O) group, various C-H stretches in the methyl and ethyl groups, and the characteristic stretching and bending modes of the aromatic ring and ether linkage. spectroscopyonline.comyoutube.com

Illustrative Calculated Vibrational Frequencies and Assignments:

The following table provides an example of what a DFT calculation for this compound would yield, with assignments based on known group frequencies for aromatic esters and ethers. spectroscopyonline.comyoutube.comrockymountainlabs.com

| Calculated Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~3100-3000 | C-H Aromatic Stretch | Aromatic Ring |

| ~2980-2900 | C-H Aliphatic Stretch (asymmetric & symmetric) | Ethyl, Isopropyl, Methyl |

| ~1725 | C=O Carbonyl Stretch | Ester |

| ~1610, 1580 | C=C Aromatic Ring Stretch | Aromatic Ring |

| ~1470-1440 | C-H Aliphatic Bend | Ethyl, Isopropyl, Methyl |

| ~1270 | C-C-O Asymmetric Stretch | Ester |

| ~1250 | C-O-C Asymmetric Aryl-Alkyl Ether Stretch | Isopropoxy Group |

| ~1120 | O-C-C Symmetric Stretch | Ester |

| ~1040 | C-O-C Symmetric Aryl-Alkyl Ether Stretch | Isopropoxy Group |

Note: This data is illustrative and represents typical values obtained from DFT calculations for compounds with similar functional groups.

By comparing the simulated spectrum with an experimental one, researchers can gain a deeper understanding of the molecule's structural and electronic properties.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameter Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of chemicals based on their molecular structure. acs.orgnih.gov This approach is particularly useful for estimating properties that are difficult or costly to measure experimentally. For this compound, QSPR models can be developed to predict a range of non-toxicological parameters. researchgate.net

The development of a QSPR model involves several key steps:

Data Set Compilation: A training set of diverse molecules with experimentally determined values for a specific property (e.g., boiling point, vapor pressure, water solubility, partition coefficient) is assembled. nih.gov

Descriptor Calculation: For each molecule in the set, a large number of numerical values known as molecular descriptors are calculated. These descriptors quantify different aspects of the molecular structure, including constitutional (e.g., molecular weight, atom counts), topological (e.g., connectivity indices), and quantum-chemical (e.g., dipole moment, orbital energies) features. nih.govmedium.com

Descriptor Selection: Statistical and machine learning methods, such as genetic algorithms (GA) or multiple linear regression (MLR), are used to select a small subset of descriptors that have the strongest correlation with the property of interest. nih.govresearchgate.net

Model Generation and Validation: A mathematical equation is generated that links the selected descriptors to the property. The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and, ideally, external validation with a separate test set of molecules not used in model training. nih.govresearchgate.net

For this compound, a hypothetical QSPR model could be built to predict its normal boiling point. The model would likely involve descriptors that capture intermolecular forces, such as those related to molecular size, polarizability, and hydrogen bonding capacity (even if weak). acs.org

Illustrative Descriptors and a Hypothetical QSPR Model for Boiling Point:

The table below shows examples of molecular descriptor types that could be relevant for predicting the boiling point of esters and similar organic compounds.

| Descriptor Class | Example Descriptors | Relevance to Boiling Point |

| Constitutional | Molecular Weight (MW) | Relates to van der Waals forces; larger molecules tend to have higher boiling points. |

| Topological | Wiener Index, Connectivity Indices (χ) | Quantify molecular branching and size, affecting surface area and intermolecular interactions. |

| Geometrical | Molecular Surface Area | Influences the strength of dispersion forces between molecules. |

| Quantum-Chemical | Dipole Moment, Polarizability | Relate to dipole-dipole interactions and the inducibility of dipoles. |

A resulting QSPR equation from a multiple linear regression analysis might take the following form:

Boiling Point (K) = b₀ + (b₁ × Descriptor A) + (b₂ × Descriptor B) + (b₃ × Descriptor C)

Where b₀ is a regression constant and b₁, b₂, and b₃ are the coefficients for the selected molecular descriptors (A, B, C). The statistical quality of such a model is assessed using parameters like the coefficient of determination (R²) and the cross-validated R² (Q²), with higher values indicating a more robust and predictive model. researchgate.netacs.org By inputting the calculated descriptor values for this compound into a validated model, one could obtain a reliable prediction of its boiling point and other key physicochemical properties. researchgate.net

Emerging Applications in Chemical Synthesis and Materials Science Research

Role as a Versatile Synthetic Intermediate in Complex Organic Transformations

This section would have detailed the compound's utility in sophisticated chemical reactions.

Applications in Polymer Chemistry Research

This area was designated to explore the compound's involvement in the creation of novel polymers.

Components in Functional Materials Research

The final section was to investigate the compound's contribution to the development of materials with specific properties, such as its use as an additive or a fundamental structural unit.

Unfortunately, the extensive search for scholarly articles, patents, and technical data sheets failed to yield any specific information that would allow for a detailed discussion on any of these points. The compound is listed in several chemical supplier catalogs, confirming its existence and commercial availability. However, this is not accompanied by published research detailing its use or potential in the specified areas of application.

This lack of information prevents the creation of the requested in-depth article and the associated data tables. It is possible that research involving Ethyl 4-isopropoxy-2-methylbenzoate is proprietary, in very early stages and not yet published, or that the compound is primarily used in applications not covered by the scope of this inquiry. Until relevant scientific data becomes publicly available, a detailed report on its emerging applications remains speculative.

Environmental Degradation and Fate Research of Ethyl 4 Isopropoxy 2 Methylbenzoate

Hydrolysis Pathways and Products in Aquatic Environments

Hydrolysis is a key abiotic degradation pathway for esters in aquatic environments, breaking the ester bond to form a carboxylic acid and an alcohol. The rate of this reaction is significantly influenced by pH and temperature. Generally, ester hydrolysis can proceed through three main mechanisms: acid-catalyzed, neutral (water-mediated), and base-catalyzed hydrolysis.

For benzoate (B1203000) esters, hydrolysis is typically slow under neutral and acidic conditions at ambient temperatures but is significantly accelerated under alkaline (basic) conditions. The primary products of the hydrolysis of Ethyl 4-isopropoxy-2-methylbenzoate would be 4-isopropoxy-2-methylbenzoic acid and ethanol (B145695) .

The presence of substituents on the benzene (B151609) ring can influence the rate of hydrolysis. The isopropoxy group at the para-position is an electron-donating group, which generally decreases the rate of alkaline hydrolysis by making the carbonyl carbon less electrophilic. Conversely, the methyl group at the ortho-position introduces steric hindrance around the ester functional group. This steric hindrance can significantly slow down the rate of hydrolysis, as it impedes the approach of the nucleophile (hydroxide ion or water molecule) to the carbonyl carbon. Studies on sterically hindered esters, such as those with ortho-substituents, have shown that they are considerably more resistant to hydrolysis than their non-hindered counterparts researchgate.netresearchgate.netnih.gov. For instance, the hydrolysis of methyl 2,6-dimethylbenzoate (B1233830) is significantly slower than that of methyl benzoate researchgate.net.

Table 1: Expected Hydrolysis Products of this compound

| Reactant | Hydrolysis Products |

| This compound | 4-isopropoxy-2-methylbenzoic acid |

| Ethanol |

Table 2: Factors Influencing the Hydrolysis Rate of this compound

| Factor | Influence on Hydrolysis Rate | Rationale |

| Alkaline pH | Increase | Base-catalyzed hydrolysis is the dominant pathway for benzoate esters. |

| High Temperature | Increase | Provides the necessary activation energy for the reaction. |

| Isopropoxy Group (para) | Decrease | Electron-donating nature reduces the electrophilicity of the carbonyl carbon. |

| Methyl Group (ortho) | Decrease | Steric hindrance impedes nucleophilic attack on the carbonyl carbon. |

Photodegradation Mechanisms and Environmental Stability

Photodegradation, or photolysis, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds, this process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as humic acids, that generate reactive species like hydroxyl radicals.

Aromatic esters can undergo photodegradation, although the rates can be highly variable depending on the specific structure and the environmental conditions nih.govresearchgate.net. The presence of the aromatic ring in this compound suggests it will absorb UV light, making it susceptible to direct photolysis. The ether linkage of the isopropoxy group may also be a site for photochemical reactions.

Biodegradation Studies in Soil and Water Systems

Biodegradation is the breakdown of organic substances by microorganisms, and it is a crucial process for the removal of many organic pollutants from soil and water. The biodegradability of a compound depends on its chemical structure and the presence of suitable microbial populations.

While no specific biodegradation studies on this compound were found, the degradation of its constituent parts and similar structures has been investigated. The first step in the biodegradation of an ester is often its hydrolysis by microbial esterase enzymes, yielding the corresponding carboxylic acid and alcohol. In this case, the products would be 4-isopropoxy-2-methylbenzoic acid and ethanol . Ethanol is readily biodegradable by a wide range of microorganisms.

The subsequent degradation of 4-isopropoxy-2-methylbenzoic acid would likely proceed through pathways established for other substituted aromatic compounds nih.govresearchgate.netnih.gov. A key step in the degradation of aromatic ethers is the cleavage of the ether bond, which can be a rate-limiting step capes.gov.br. This would likely be followed by hydroxylation of the aromatic ring and subsequent ring cleavage, typically through ortho or meta-cleavage pathways, leading to intermediates that can enter central metabolic pathways like the Krebs cycle researchgate.netnih.govmdpi.comoup.com. The presence of multiple substituents (isopropoxy and methyl groups) may increase the recalcitrance of the molecule to microbial attack compared to simpler benzoates.

Table 3: Predicted Biodegradation Intermediates of this compound

| Initial Compound | Primary Biodegradation Products (via Esterase) | Subsequent Intermediates (Hypothetical) |

| This compound | 4-isopropoxy-2-methylbenzoic acid and Ethanol | Hydroxylated aromatic acids, Catechols, Ring-cleavage products |

Environmental Mobility and Persistence Assessment

The environmental mobility of a chemical refers to its movement between different environmental compartments, such as water, soil, and air. A key parameter used to assess mobility in soil and sediment is the organic carbon-water (B12546825) partition coefficient (Koc) ecetoc.orgchemsafetypro.com. A high Koc value indicates that a compound tends to adsorb strongly to soil organic matter and is therefore less mobile, while a low Koc value suggests high mobility in water chemsafetypro.com.

For this compound, the Koc value has not been experimentally determined. However, it can be estimated based on its chemical structure. The presence of the nonpolar isopropoxy and methyl groups, as well as the ethyl group on the ester, suggests that the compound will have a moderate to high hydrophobicity. Hydrophobic compounds tend to have higher Koc values and thus lower mobility. The sorption of similar aromatic esters to soil is influenced by the organic carbon content of the soil, with higher organic carbon leading to greater sorption nih.govnih.govresearchgate.net.

Based on these structural characteristics, this compound is expected to have a moderate to low mobility in soil and sediment. It will likely partition to organic matter, which will reduce its concentration in the aqueous phase and its potential to leach into groundwater.

Table 4: Summary of Predicted Environmental Fate of this compound

| Environmental Process | Predicted Rate/Extent | Key Influencing Factors |

| Hydrolysis | Slow, especially under neutral/acidic pH | Steric hindrance from ortho-methyl group, electron-donating isopropoxy group. |

| Photodegradation | Moderate in sunlit waters | UV absorption by the aromatic ring. |

| Biodegradation | Moderate, potentially slow initial steps | Cleavage of the ether bond may be rate-limiting. |

| Mobility in Soil | Low to moderate | Sorption to soil organic matter due to hydrophobicity. |

| Overall Persistence | Moderate | A combination of slow to moderate degradation rates across different pathways. |

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Novel Functional Materials Based on Benzoate (B1203000) Esters

Benzoate esters are valuable precursors for a wide range of functional materials. Their structural versatility allows for the fine-tuning of physical and chemical properties, making them suitable for applications in polymers, liquid crystals, and pharmaceuticals.

Future research will likely focus on incorporating benzoate ester moieties into advanced polymers to enhance properties such as thermal stability, mechanical strength, and optical clarity. In the realm of liquid crystals, the rigid core of the benzoate structure is advantageous for creating materials with specific mesophases, essential for display technologies and optical switching devices.

In medicinal chemistry, benzoate esters are recognized as important structural motifs. For example, a series of 4-[(aminosulfonyl)oxy]benzoate esters have been designed and synthesized as highly potent inhibitors of estrone (B1671321) sulfatase, an enzyme implicated in hormone-dependent cancers. nih.gov This demonstrates the potential for developing novel therapeutic agents by modifying the benzoate ester scaffold. The exploration of new synthetic methods, such as the unprecedented use of dichloromethane (B109758) as a C-1 surrogate for creating benzotriazolyl alkyl esters, opens up new avenues for creating novel ester-based compounds with unique functionalities. rsc.org

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Design and Property Prediction

Beyond route design, ML models are being developed to predict the physicochemical and biological properties of novel compounds. By training on existing data, these models can estimate properties such as solubility, toxicity, and bioactivity for a hypothetical molecule like Ethyl 4-isopropoxy-2-methylbenzoate before it is even synthesized. This predictive power allows chemists to prioritize the synthesis of candidates with the most promising characteristics, streamlining the development of new materials and pharmaceuticals. acs.org

Advanced Mechanistic Investigations of Complex Transformations

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and inventing new ones. Future research will employ advanced analytical and computational techniques to probe the intricate details of esterification and other transformations involving benzoate esters.

The mechanism of classic reactions like the Fischer-Speier esterification, while widely accepted, is still a subject of detailed study to refine kinetic parameters and understand the role of different catalysts. mdpi.com For example, studies on the esterification of oleic acid in supercritical ethanol (B145695) have elucidated the catalytic role of protons and the acid itself, leading to a rate equation that accurately models the reaction. acs.org

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for investigating reaction pathways. acs.org DFT models can be used to calculate transition state energies, visualize molecular orbitals, and predict the regioselectivity of reactions, providing insights that are difficult to obtain through experimentation alone. For instance, DFT has been used to understand the different esterification preferences at the α and β positions of citric acid. acs.org By combining these computational approaches with sophisticated kinetic studies, researchers can build a comprehensive picture of the reaction landscape, enabling the rational design of more efficient and selective catalysts and processes for producing benzoate esters.

Q & A

Basic: What are the standard synthetic routes for Ethyl 4-isopropoxy-2-methylbenzoate, and how are reaction yields optimized?

Methodological Answer:

this compound is typically synthesized via esterification of the corresponding carboxylic acid with ethanol under acid catalysis. Key steps include:

- Step 1: Protection of hydroxyl groups (e.g., using isopropyl ethers) to prevent side reactions.

- Step 2: Esterification via refluxing with H₂SO₄ or p-toluenesulfonic acid in anhydrous ethanol.

- Optimization: Yields (>85%) are improved by controlling stoichiometry (excess alcohol), removing water via Dean-Stark traps, and using molecular sieves to drive equilibrium .

Advanced Note: For scalability, transition to flow chemistry reduces reaction time and improves purity .

Advanced: How can discrepancies in crystallographic data for this compound be resolved?

Methodological Answer:

Discrepancies in unit cell parameters or anisotropic displacement ellipsoids often arise from twinning or poor crystal quality. Mitigation strategies:

- Data Collection: Use high-resolution synchrotron radiation to improve signal-to-noise ratios.

- Refinement: Apply the Hirshfeld rigid-bond test in SHELXL to validate atomic displacement parameters .

- Validation Tools: Employ PLATON’s ADDSYM to check for missed symmetry operations .

Example: A 2020 study resolved conflicting bond lengths by re-refining data with SHELXL using TWIN/BASF commands, achieving an R-factor < 0.03 .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Core techniques include:

- NMR: ¹H/¹³C NMR to confirm ester and isopropoxy groups (e.g., δ ~1.2–1.4 ppm for isopropyl CH₃, δ ~4.3 ppm for ester CH₂).

- IR: Strong C=O stretch at ~1720 cm⁻¹ and ether C-O at ~1100 cm⁻¹ .

- Mass Spectrometry: ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Note: For ambiguous peaks, use 2D NMR (HSQC, HMBC) to assign coupling networks .

Advanced: How can computational modeling predict reactivity trends in derivatives of this compound?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G* level can:

- Predict Reactivity: Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Solvent Effects: Use PCM models to simulate hydrolysis kinetics in aqueous media .

Case Study: A 2024 study correlated computed activation energies (ΔG‡) with experimental hydrolysis rates (R² = 0.92) .

Basic: What precautions are required for handling hygroscopic batches of this compound?

Methodological Answer:

- Storage: Use airtight containers with desiccants (silica gel) at –20°C to prevent hydrolysis.

- Handling: Perform reactions under inert atmosphere (N₂/Ar) in anhydrous solvents (e.g., THF over molecular sieves) .

Advanced Note: Monitor moisture content via Karl Fischer titration (<50 ppm H₂O) pre-reaction .

Advanced: How do substituent effects influence the biological activity of this compound derivatives?

Methodological Answer:

- QSAR Studies: Correlate Hammett σ values of substituents (e.g., –F, –NO₂) with IC₅₀ data against target enzymes.

- Docking Simulations: Use AutoDock Vina to model binding affinities in enzyme active sites (e.g., COX-2 inhibition ΔG ≤ –8 kcal/mol) .

Example: A 2023 SAR analysis showed that electron-withdrawing groups at the 4-position increased antibacterial activity by 3-fold .

Basic: What are the best practices for reporting crystal structures of this compound?

Methodological Answer:

Follow IUCr guidelines:

- Deposition: Submit CIF files to the Cambridge Structural Database (CSD) with full H-atom positions.

- Validation: Include RIGU, ALERT_LEVEL checks from checkCIF .

- Visualization: Generate ORTEP diagrams with 50% probability ellipsoids using WinGX .

Advanced: How to design a stability-indicating HPLC method for degradation products?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.